Cas no 1706462-71-6 (2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride)

2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride is a highly reactive organosulfur compound characterized by the presence of both fluorine and pentafluorosulfur substituents on the benzene ring. This sulfonyl chloride derivative is particularly valuable in synthetic chemistry due to its strong electrophilic properties, enabling efficient sulfonylation reactions. The electron-withdrawing effects of the fluorine and pentafluorosulfur groups enhance its reactivity, making it useful in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic compounds. Its stability under controlled conditions and compatibility with a range of nucleophiles further contribute to its utility in fine chemical synthesis and pharmaceutical intermediate development. Proper handling under inert conditions is recommended due to its moisture sensitivity.
2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride structure
1706462-71-6 structure
Product name:2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride
CAS No:1706462-71-6
MF:C6H3ClF6O2S2
Molecular Weight:320.660239458084
MDL:MFCD28054239
CID:4703869

2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride
    • 2-Fluoro-4-(pentafluorosulfur)-benzenesulfonyl chloride
    • PC302336
    • 2-fluoro-4-(pentafluoro-??-sulfanyl)benzene-1-sulfonyl chloride
    • MDL: MFCD28054239
    • インチ: 1S/C6H3ClF6O2S2/c7-16(14,15)6-2-1-4(3-5(6)8)17(9,10,11,12)13/h1-3H
    • InChIKey: DENLAXFDLJQZSG-UHFFFAOYSA-N
    • SMILES: ClS(C1C=CC(=CC=1F)S(F)(F)(F)(F)F)(=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 8
  • 重原子数量: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 411
  • トポロジー分子極性表面積: 43.5

2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
1PlusChem
1P01JRLH-1g
2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride
1706462-71-6
1g
$1971.00 2024-06-19
Apollo Scientific
PC302336-250mg
2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride
1706462-71-6 95%
250mg
£440.00 2025-02-21
abcr
AB404201-1 g
2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride; .
1706462-71-6
1 g
€2,155.00 2023-07-19
abcr
AB404201-250mg
2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride; .
1706462-71-6
250mg
€821.50 2025-02-18
1PlusChem
1P01JRLH-250mg
2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride
1706462-71-6
250mg
$682.00 2024-06-19
A2B Chem LLC
BA01045-250mg
2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride
1706462-71-6
250mg
$818.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1534922-250mg
2-Fluoro-4-(pentafluoro-lambda6-sulfanyl)benzenesulfonyl chloride
1706462-71-6 98%
250mg
¥7686 2023-04-15
abcr
AB404201-1g
2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride; .
1706462-71-6
1g
€2155.00 2023-09-05
Apollo Scientific
PC302336-1g
2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride
1706462-71-6 95%
1g
£1320.00 2025-02-21
abcr
AB404201-250 mg
2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride; .
1706462-71-6
250 mg
€729.00 2023-07-19

2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride 関連文献

2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chlorideに関する追加情報

2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl Chloride: A Comprehensive Overview

2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride, also known by its CAS number 1706462-71-6, is a highly specialized chemical compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which incorporates both fluorine atoms and a pentafluorosulfur group, making it a valuable precursor in the development of advanced materials and pharmaceuticals. Recent studies have highlighted its potential in enhancing the efficiency of chemical reactions and its role in the synthesis of bioactive molecules.

The molecular structure of 2-fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride is notable for its high degree of fluorination, which contributes to its stability and reactivity. The presence of the pentafluorosulfur group enhances the compound's ability to act as an electrophilic agent, making it particularly useful in nucleophilic substitution reactions. Researchers have demonstrated that this compound can serve as an effective building block for constructing complex molecular architectures, such as those required in drug discovery and agrochemical development.

One of the most recent advancements involving 1706462-71-6 is its application in the synthesis of sulfonamides, which are widely used in pharmaceuticals. By leveraging the reactivity of the sulfonyl chloride group, chemists have been able to develop more efficient methods for producing these compounds with high yields and purity. This has significant implications for the pharmaceutical industry, where sulfonamides are employed as anti-inflammatory agents and antifungal medications.

In addition to its role in drug development, 2-fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride has also found applications in materials science. Its ability to form stable bonds with a variety of substrates makes it a promising candidate for use in adhesives, coatings, and high-performance polymers. Recent studies have explored its potential as a crosslinking agent in polymer chemistry, where it can enhance the mechanical properties of materials without compromising their flexibility.

The synthesis of 1706462-71-6 involves a multi-step process that requires precise control over reaction conditions to ensure optimal yields. Key steps include the fluorination of aromatic rings and the subsequent introduction of the pentafluorosulfur group. Researchers have reported significant progress in optimizing these steps, leading to more cost-effective and environmentally friendly production methods.

From an environmental perspective, the use of 2-fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride raises important considerations regarding sustainability. While its high reactivity makes it an invaluable tool in chemical synthesis, there is growing interest in developing greener alternatives that minimize waste and reduce energy consumption. Ongoing research is focused on identifying catalysts that can accelerate reaction rates while lowering the overall environmental footprint.

In conclusion, 2-fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride, or CAS number 1706462-71-6, stands as a testament to the ingenuity of modern chemistry. Its unique properties and versatile applications continue to drive innovation across multiple industries. As researchers uncover new ways to harness its potential, this compound is poised to play an even greater role in shaping the future of chemical science.

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